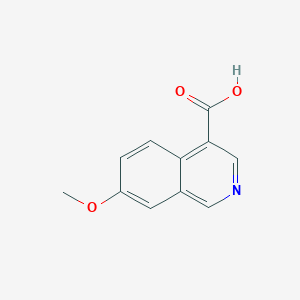
7-Methoxyisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, characterized by a methoxy group at the 7th position and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to obtain quinoline-4-carboxylic acid derivatives, including this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
7-Methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in metabolic pathways or interact with receptors on cell surfaces. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: A parent compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
7-Methoxyisoquinoline: Lacks the carboxylic acid group present in 7-Methoxyisoquinoline-4-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
IWXOSZJXRULUOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CC(=C2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















